molecular formula C5H3NOS B1333428 2-Thienyl isocyanate CAS No. 2048-57-9

2-Thienyl isocyanate

Cat. No. B1333428
CAS RN: 2048-57-9
M. Wt: 125.15 g/mol
InChI Key: QVLWPBIUVXZGRK-UHFFFAOYSA-N
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Description

2-Thienyl isocyanate is a compound with the molecular formula C5H3NOS . It is also known by other names such as 2-isocyanatothiophene, 2-Thienylisocyanate, and thiophen-2-isocyanate .


Synthesis Analysis

Efforts to prepare thienyl isocyanates by thermal reactions of thenoyl chlorides with trimethylsilyl azide (TMSA) led preferentially to the formation of 1,4-disubstituted tetrazolin-5-ones . Alkyl isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .


Molecular Structure Analysis

The molecular weight of 2-Thienyl isocyanate is 125.15 g/mol . The InChI string is InChI=1S/C5H3NOS/c7-4-6-5-2-1-3-8-5/h1-3H and the canonical SMILES is C1=CSC(=C1)N=C=O .


Chemical Reactions Analysis

The chemical reactions of 2-Thienyl isocyanate involve its interaction with trimethylsilyl azide (TMSA) to form 1,4-disubstituted tetrazolin-5-ones . The oxidation of isonitriles to isocyanates is catalyzed by trifluoroacetic anhydride .


Physical And Chemical Properties Analysis

2-Thienyl isocyanate has a density of 1.2±0.1 g/cm3, a boiling point of 161.5±13.0 °C at 760 mmHg, and a vapor pressure of 2.3±0.3 mmHg at 25°C . It has a molar refractivity of 34.8±0.5 cm3, a polar surface area of 58 Å2, and a molar volume of 100.6±7.0 cm3 .

Scientific Research Applications

  • Polymer Chemistry

    • Isocyanates, including 2-Thienyl isocyanate, are widely used in the production of polyurethane based materials . The range of potential properties available results in a wide array of applications, including packaging, adhesives, insulation, coatings, and fire retardants .
    • The basic synthesis of polyurethanes involves the reaction of an isocyanate with a hydroxyl-containing compound, such as an alcohol or water .
    • Despite significant developments in the synthesis of polyurethane, a major industrial problem remains: the sensitivity of isocyanates towards moisture . To overcome this problem, work has focused on the development of isocyanate-free polyurethane formulations, eliminating the isocyanate moisture sensitivity problem, or through the use of blocked, or masked isocyanates .
  • Manufacturing

    • Isocyanates are widely used in manufacturing materials like polyurethane foams, rubbers, plastics, varnishes, adhesives, and paints .
    • These materials are used in a variety of industries, including automotive, construction, and consumer goods .
    • The specific methods of application or experimental procedures would depend on the particular material being produced and the specific isocyanate used .
  • Analytical Techniques

    • Isocyanates, including 2-Thienyl isocyanate, are often studied using various analytical techniques .
    • For example, X-ray photoelectron spectroscopy (XPS) is used for the determination of deblocking temperature .
    • These techniques allow researchers to better understand the properties of isocyanates and improve their applications .
  • Pharmaceuticals

    • Isocyanates are used in the synthesis of pharmaceuticals .
    • They can act as building blocks in the synthesis of complex molecules .
    • The specific methods of application or experimental procedures would depend on the particular drug being produced and the specific isocyanate used .
  • Agriculture

    • Isocyanates are used in the production of pesticides .
    • They can be used to control a variety of pests, including insects, fungi, and weeds .
    • The specific methods of application or experimental procedures would depend on the particular pesticide being produced and the specific isocyanate used .

properties

IUPAC Name

2-isocyanatothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NOS/c7-4-6-5-2-1-3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLWPBIUVXZGRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380027
Record name 2-isocyanatothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thienyl isocyanate

CAS RN

2048-57-9
Record name 2-isocyanatothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Thienyl isocyanate
Reactant of Route 2
Reactant of Route 2
2-Thienyl isocyanate
Reactant of Route 3
Reactant of Route 3
2-Thienyl isocyanate
Reactant of Route 4
Reactant of Route 4
2-Thienyl isocyanate
Reactant of Route 5
2-Thienyl isocyanate
Reactant of Route 6
2-Thienyl isocyanate

Citations

For This Compound
12
Citations
M Toselli, P Zanirato - Journal of the Chemical Society, Perkin …, 1992 - pubs.rsc.org
Efforts to prepare thienyl isocyanates by thermal reactions of thenoyl chlorides with trimethylsilyl azide (TMSA) led preferentially to the formation of 1,4-disubstituted tetrazolin-5-ones, …
Number of citations: 0 pubs.rsc.org
E Salatelli, P Zanirato - Arkivoc, 2002 - arkat-usa.org
… 5-methyl-2-thienyl isocyanate, (3a). ν max /cm … 5-(Trimethylsilyl)-2-thienyl isocyanate, (4a). ν max /cm … the CR resulted in the formation of the 2-thienyl isocyanate 2a as the main product. …
Number of citations: 0 www.arkat-usa.org
D MacKay - Canadian Journal of Chemistry, 1966 - cdnsciencepub.com
… The Curtius rearrangement to 5-nitro-2-thienyl isocyanate had in fact evidently occurred, for the resulting solution gave the expected urethane and urea derivatives with methanol and …
Number of citations: 0 cdnsciencepub.com
BR Baker, JP JOSEPH, RE SCHAUB… - The Journal of …, 1953 - ACS Publications
… An aliquot of the solution of 2-thienyl isocyanate equivalent to 1 g. of the hydrazide … 3-Methyl-2-thienyl isocyanate (XLVI). A mixture of 17.5 g. of 3-methyl-2-thenoic acid (XLII) (14) and 35 …
Number of citations: 0 pubs.acs.org
LE Foss - 1974 - search.proquest.com
… The derivatives of 2-thienyl isocyanate prepared are shown in … Anhydrous ammonia was bubbled through a solution of 2-thienyl isocyanate (0.5 g, 4 mmol) in 10 ml of dried n-heptane …
Number of citations: 0 search.proquest.com
O Meth-Cohn, G van Vuuren - Journal of the Chemical Society, Perkin …, 1986 - pubs.rsc.org
… 0.01 mol) in dry benzene (20 ml) was refluxed for 2.5 h to give the 3,5-dibromo-2-thienyl isocyanate, vmax. 2 240 cm-' (NCO). A solution of phenol (1.0 g, 0.01 mol) in dry benzene (5 ml) …
Number of citations: 0 pubs.rsc.org
K Takahashi, F Kabashima, F Tsuchiya - Journal of bioscience and …, 2016 - Elsevier
Japanese sake is a traditional alcoholic beverage composed of a wide variety of metabolites, which give it many types of tastes and flavors. Previously, we have reported that medium-…
Number of citations: 0 www.sciencedirect.com
AM Venkatesan, CM Dehnhardt… - Journal of medicinal …, 2010 - ACS Publications
… Starting from 4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)aniline (60 mg, 0.17 mmol) and 2-thienyl isocyanate (18 mg, 0.14 mmol) and following the procedure as outlined in example 8, the …
Number of citations: 0 pubs.acs.org
S Maity, K Shimanaka, LN Rivet, M O'Dell… - Journal of Molecular …, 2022 - Elsevier
Amyloidosis, a group of diseases caused by the fibrillation of prone-to-aggregate proteins, remains one of the most difficult ailments to treat human medicine. This study focuses on the …
Number of citations: 0 www.sciencedirect.com
N Kutsumura, Y Koyama, K Tateno… - Chemical and …, 2016 - jstage.jst.go.jp
… In addition, the aza-Wittig reaction of the iminophosphorane 5a with 2-thienyl isocyanate or trans-styryl isocyanate and the following intramolecular HDA reaction in one pot also gave 4-…
Number of citations: 0 www.jstage.jst.go.jp

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